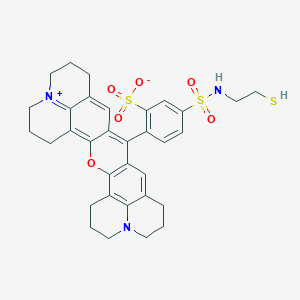

Texas Red-2-Sulfonamidoethyl Mercaptan

Übersicht

Beschreibung

2-(3-Oxa-23-aza-9-azoniaheptacyclo[177115,902,1704,15023,27013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate is a complex organic compound with a unique structure This compound is characterized by its heptacyclic framework, which includes multiple heteroatoms such as oxygen, nitrogen, and sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate typically involves multiple steps, including the formation of the heptacyclic core and the subsequent introduction of the sulfonate and sulfamoyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring system.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms or other functional groups.

Substitution: The sulfonate and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling

Texas Red-2-Sulfonamidoethyl Mercaptan serves as a fluorescent label in various assays and imaging techniques. Its bright fluorescence allows for the visualization of biological molecules, making it invaluable in:

- Immunofluorescence : Used to tag antibodies for detecting specific proteins in cells or tissue sections.

- Flow Cytometry : Employed for labeling cells to analyze cell populations based on their fluorescence characteristics.

Case Study: Immunofluorescence Assay

In a study involving the detection of cancer biomarkers, Texas Red was conjugated to antibodies targeting specific tumor antigens. The results demonstrated enhanced sensitivity and specificity compared to traditional methods, highlighting its effectiveness as a fluorescent marker .

Drug Delivery Systems

This compound is also explored in drug delivery systems, particularly in the development of polymeric carriers that can deliver therapeutic agents directly to target sites within the body.

Table 1: Applications in Drug Delivery

| Application Type | Description | Reference |

|---|---|---|

| Polymeric Nanoparticles | Encapsulation of anticancer drugs for targeted delivery | |

| Bioconjugation | Linking with drugs to enhance imaging and therapeutic effects |

Biosensing Applications

The compound is utilized in biosensing applications due to its fluorescent properties, enabling real-time monitoring of biological processes.

Case Study: Detection of Pathogens

A research team developed a biosensor using Texas Red-labeled probes for the rapid detection of pathogens in clinical samples. The sensor exhibited high sensitivity and specificity, demonstrating its potential for diagnostic applications .

Research on Telechelic Polymers

Recent studies have highlighted the use of this compound in the synthesis of telechelic polymers , which are polymers with reactive end groups that can be functionalized for various applications.

Table 2: Telechelic Polymer Applications

| Polymer Type | Functionalization | Application Area |

|---|---|---|

| Heterotelechelic PAAm | Biotin and Doxorubicin | Cancer therapy and imaging |

| Fluorescent Prodrugs | Drug and dye combination | Anticancer activity |

These polymers can be engineered to combine therapeutic and imaging capabilities, allowing for simultaneous treatment and monitoring of diseases such as cancer .

Wirkmechanismus

The mechanism of action of 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur-containing groups may interact with thiol groups in proteins, affecting their function and activity. Additionally, the compound’s unique ring system may enable it to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate

- 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate

Uniqueness

The uniqueness of 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate lies in its complex heptacyclic structure and the presence of multiple heteroatoms. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Biologische Aktivität

Texas Red-2-Sulfonamidoethyl Mercaptan (TR2SEM) is a fluorescent compound widely used in biological research due to its unique properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C33H35N3O6S3

- Molecular Weight : 665.84 g/mol

- Structure : TR2SEM contains a sulfonamido group and a mercaptan functionality, which contribute to its reactivity and interaction with biological systems .

TR2SEM exhibits various biological activities primarily attributed to its fluorescent properties and chemical structure:

- Fluorescence : The compound is known for its strong fluorescence, which makes it an excellent marker in cellular imaging and tracking applications.

- Reactivity with Thiols : The mercaptan group allows TR2SEM to form disulfide bonds with other thiol-containing molecules, facilitating targeted delivery and retention in biological systems.

- Cellular Uptake : Studies suggest that TR2SEM can penetrate cell membranes due to its lipophilic characteristics, allowing it to be used in live-cell imaging .

1. Cell Imaging

TR2SEM is extensively used as a fluorescent probe in live-cell imaging. Its ability to bind specifically to cellular components allows researchers to visualize cellular structures and processes.

2. Drug Delivery Systems

The compound's reactivity enables it to be incorporated into drug delivery systems. For instance, TR2SEM has been used in the synthesis of telechelic polymers that can deliver therapeutic agents directly to target cells, enhancing the efficacy of treatments .

3. Bioconjugation

TR2SEM can be conjugated with antibodies or peptides for targeted therapy. This bioconjugation enhances the specificity of drug delivery systems, particularly in cancer treatment .

Case Study 1: Targeting Cancer Cells

In a study involving breast cancer cells (SK-BR-3), TR2SEM was conjugated with trastuzumab Fab fragments to target HER2 receptors. The uptake of the functionalized polymer was assessed using confocal microscopy, demonstrating significant internalization by the cancer cells .

Case Study 2: Antiviral Applications

Research has shown that derivatives of TR2SEM exhibit antiviral properties against various pathogens. The compound's mechanism involves interference with viral replication processes, making it a candidate for further antiviral drug development.

Comparative Analysis

| Property | This compound | Other Fluorescent Dyes |

|---|---|---|

| Molecular Weight | 665.84 g/mol | Varies (e.g., 500-700 g/mol) |

| Fluorescence Intensity | High | Moderate to High |

| Cellular Uptake | Efficient | Varies |

| Bioconjugation Capability | Excellent | Moderate |

Research Findings

Recent studies have highlighted the versatility of TR2SEM in various biomedical applications:

- Anticancer Activity : TR2SEM-conjugated polymers showed enhanced anticancer activity in vitro against ovarian cancer cells, comparable to standard chemotherapeutics like paclitaxel .

- Fluorescence Quenching : Research on fluorescence quenching mechanisms revealed insights into how TR2SEM can be used effectively in polymer-based systems for biomedical imaging .

Eigenschaften

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N3O6S3/c37-44(38,34-11-16-43)22-9-10-23(28(19-22)45(39,40)41)29-26-17-20-5-1-12-35-14-3-7-24(30(20)35)32(26)42-33-25-8-4-15-36-13-2-6-21(31(25)36)18-27(29)33/h9-10,17-19,34H,1-8,11-16H2,(H-,39,40,41,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUINQBVLJVORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCS)S(=O)(=O)[O-])CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400472 | |

| Record name | AC1N4WA5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258221-19-0 | |

| Record name | AC1N4WA5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.